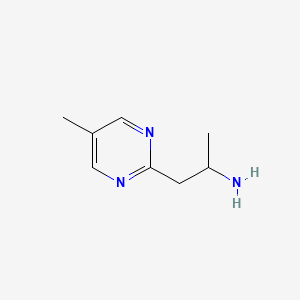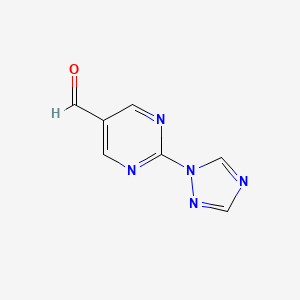
2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both a triazole and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde typically involves the reaction of a pyrimidine derivative with a triazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the triazole, followed by nucleophilic substitution on the pyrimidine ring . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate (Na₂CO₃), and extracted with chloroform (CHCl₃) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base like NaH or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-methanol.
Substitution: Various substituted triazole-pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.
Pathways Involved: It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway, leading to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
1-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carbaldehyde: Similar structure but with different substitution patterns.
2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-carboxylic acid: An oxidized form of the compound.
2-(1H-1,2,4-Triazol-1-YL)pyrimidine-5-methanol: A reduced form of the compound.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .
Properties
Molecular Formula |
C7H5N5O |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H5N5O/c13-3-6-1-9-7(10-2-6)12-5-8-4-11-12/h1-5H |
InChI Key |
LELXTMVIXGFXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=NC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


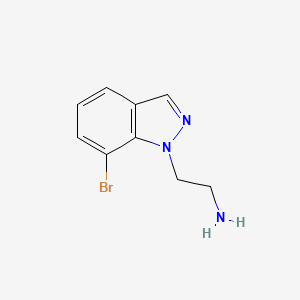

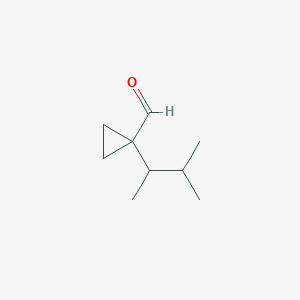
![3,3-Dimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13294105.png)
![4-Chloro-2-propylthieno[2,3-d]pyrimidine](/img/structure/B13294111.png)
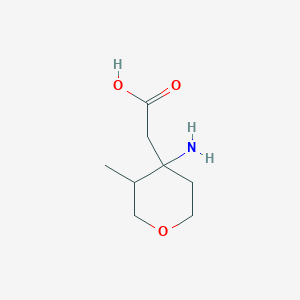
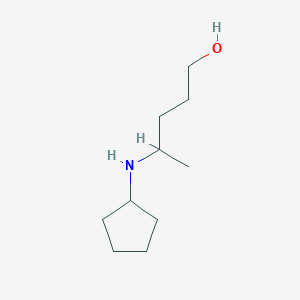
![1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea](/img/structure/B13294119.png)
![[2-(Thiophen-3-yl)phenyl]methanol](/img/structure/B13294129.png)
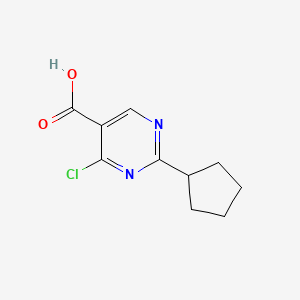
![Ethyl 2-(4-chlorobenzyl)-4-mercapto-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13294140.png)
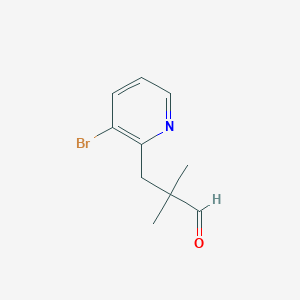
amine](/img/structure/B13294149.png)
